N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-methylglycinamide
Overview
Description
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-methylglycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes methoxy and sulfonyl groups attached to a glycinamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-methylglycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 3-methoxyaniline in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonamide, which is then reacted with methylglycine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst.
Substitution: Reagents such as nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-methylglycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The methoxy groups may enhance the compound’s binding affinity and selectivity towards certain targets. Additionally, the glycinamide backbone can facilitate the compound’s transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-methoxyacetamide: Similar structure but lacks the sulfonyl group.
2-methoxy-4-(methoxymethyl)phenol: Contains methoxy groups but has a different core structure.
1-(4-methoxyphenyl)-2-propanone: Shares the methoxyphenyl group but has a ketone functional group.
Uniqueness
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-methylglycinamide is unique due to the presence of both methoxy and sulfonyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]-N-(3-methoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-13-10-16(8-9-17(13)25-4)26(22,23)20(2)12-18(21)19-14-6-5-7-15(11-14)24-3/h5-11H,12H2,1-4H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGMWNXSCLIKKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2=CC(=CC=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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